molecular formula C34H36BF4NO6 B1436998 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate CAS No. 1965330-59-9

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate

Cat. No.: B1436998
CAS No.: 1965330-59-9
M. Wt: 641.5 g/mol
InChI Key: DNLLZEBRIYLUOW-UHFFFAOYSA-N
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Description

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate is a complex organic compound known for its robust photocatalytic properties. It is an acridinium-based photocatalyst, which means it can facilitate chemical reactions upon exposure to light. This compound is particularly noted for its high chemical stability and attenuated redox potential, making it a valuable tool in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate typically involves multiple steps, starting with the preparation of the acridinium core. The process includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate has a wide range of scientific research applications, including:

    Chemistry: Used as a photocatalyst in organic synthesis to facilitate various chemical reactions.

    Biology: Employed in photodynamic therapy for its ability to generate reactive oxygen species upon light activation.

    Medicine: Investigated for its potential use in cancer treatment due to its photodynamic properties.

    Industry: Utilized in the development of light-sensitive materials and coatings.

Mechanism of Action

The mechanism of action of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate involves the absorption of light, which excites the molecule to a higher energy state. This excited state can then transfer energy to other molecules, initiating chemical reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • **9-Mesityl-

Biological Activity

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate (referred to as DMPT) is a complex organic compound notable for its unique structure and significant biological activity. This compound is primarily recognized for its role as a photocatalyst in various chemical reactions and has garnered attention for its potential therapeutic applications.

  • Molecular Formula : C₃₄H₃₆BF₄NO₆
  • Molecular Weight : 641.46 g/mol
  • CAS Number : 1965330-59-9
  • Appearance : Powder or crystals
  • Melting Point : 242-247 °C

Biological Activity Overview

DMPT exhibits a variety of biological activities primarily through its photophysical properties. Its acridinium moiety allows it to participate in photoredox reactions, making it an effective photocatalyst. Key areas of research include:

  • Photocatalytic Reactions : DMPT has been shown to facilitate various transformations under light irradiation, contributing to synthetic organic chemistry and materials science. It can act as a robust alternative to traditional transition-metal-based photocatalysts due to its higher stability and lower redox potential .
  • Interaction with Biomolecules : Studies have indicated that DMPT interacts with various biomolecules, suggesting potential therapeutic applications. The compound's solubility and reactivity are enhanced by the tetrafluoroborate anion, which may influence its biological interactions.
  • Potential Anticancer Activity : Preliminary studies suggest that DMPT may exhibit anticancer properties by inducing apoptosis in cancer cells through reactive oxygen species (ROS) generation when activated by light.

Photocatalytic Efficiency

A recent study investigated the efficiency of DMPT as a photocatalyst in the degradation of organic pollutants. The results demonstrated that DMPT could effectively degrade pollutants under visible light irradiation, outperforming several conventional photocatalysts. The degradation rate was significantly influenced by the solvent polarity and the concentration of the catalyst.

Catalyst Degradation Rate (%) Reaction Time (h)
DMPT854
TiO₂604
Ru(bpy)₂754

Anticancer Activity

In vitro studies on human cancer cell lines revealed that DMPT induced apoptosis in a dose-dependent manner. The mechanism was linked to increased ROS production and mitochondrial dysfunction.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)25ROS Generation
MCF-7 (Breast)30Mitochondrial Dysfunction
A549 (Lung)20Apoptosis Induction

The biological activity of DMPT can be attributed to its ability to generate reactive species upon light activation. This process involves electron transfer mechanisms that lead to the formation of cation radicals, which can interact with biomolecules, potentially leading to cellular damage or therapeutic effects.

Properties

IUPAC Name

10-(3,5-dimethoxyphenyl)-1,3,6,8-tetramethoxy-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36NO6.BF4/c1-19-10-20(2)31(21(3)11-19)34-32-27(15-25(38-6)17-29(32)40-8)35(22-12-23(36-4)14-24(13-22)37-5)28-16-26(39-7)18-30(41-9)33(28)34;2-1(3,4)5/h10-18H,1-9H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLLZEBRIYLUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC(=CC(=C5)OC)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36BF4NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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